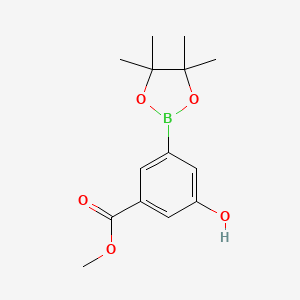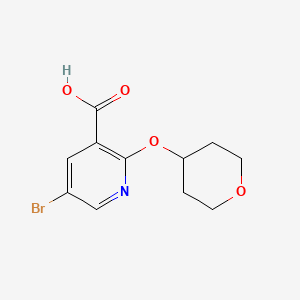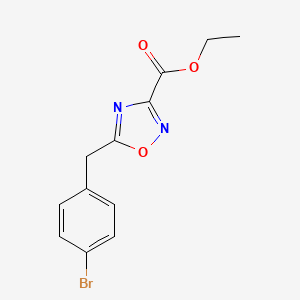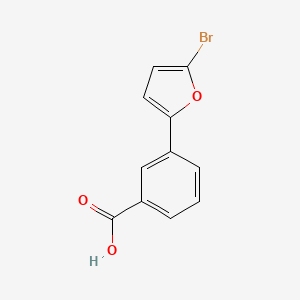
Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Crystal Structure Studies
Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is utilized in the synthesis of boric acid ester intermediates with benzene rings. These compounds are produced through a multi-step substitution reaction and their structures are confirmed using various spectroscopic methods and X-ray diffraction. Conformational analyses using density functional theory (DFT) have shown that the DFT-optimized molecular structures are consistent with the crystal structures determined by single crystal X-ray diffraction. This research reveals some of the physicochemical properties of these compounds (Huang et al., 2021).
Photophysical Properties
The compound is also involved in the study of its photophysical properties. For instance, the synthesis and examination of related compounds reveal their unique luminescence properties. These studies are essential for understanding the electronic and optical characteristics of these materials, which can be significant in fields like materials science and photonics (Kim et al., 2021).
Applications in Polymer Synthesis
Another significant application is in the field of polymer synthesis. The compound serves as a building block for the synthesis of various polymers, including conjugated polymers. These polymers have applications in areas such as electronics, photonics, and materials science due to their unique electronic and optical properties (Grigoras & Antonoaia, 2005).
Catalytic Applications
In addition, the compound finds use in catalysis, particularly in reactions like the Suzuki-Miyaura coupling. This reaction is a widely used method in organic synthesis to form carbon-carbon bonds, which is fundamental in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals (Rheault, Donaldson, & Cheung, 2009).
Mécanisme D'action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids and their esters are known to form reversible covalent bonds with hydroxyl groups in biological targets . This interaction can lead to changes in the conformation or activity of the target, thereby influencing biological processes .
Biochemical Pathways
Boronic acids and their esters are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in the synthesis of various biologically active compounds . Therefore, the compound could potentially affect a variety of biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
For instance, boronic esters are known to be susceptible to hydrolysis, especially at physiological pH . This could potentially affect the compound’s stability and bioavailability.
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound. For instance, boronic esters are known to be susceptible to hydrolysis, especially at physiological pH . This could potentially affect the compound’s stability and bioavailability in different physiological environments.
Analyse Biochimique
Biochemical Properties
Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a vital role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes and proteins, facilitating reactions such as glycol protection, asymmetric synthesis of amino acids, and Diels-Alder reactions . The nature of these interactions often involves the formation of stable complexes with enzymes, enhancing their catalytic efficiency. Additionally, this compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in certain cell types, leading to apoptosis or necrosis . Moreover, it can modulate the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzyme activity . This compound can also interact with DNA and RNA, influencing gene expression and protein synthesis. The binding interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound’s association with its target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance metabolic processes and improve cellular function. At higher doses, it may exhibit toxic or adverse effects, such as inducing oxidative stress and causing cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . This compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic processes . The interactions with enzymes such as oxidoreductases and transferases are particularly noteworthy, as they play a crucial role in the compound’s metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization to particular subcellular regions can enhance its interaction with target biomolecules, thereby modulating its biological effects . Understanding the subcellular distribution of this compound is essential for optimizing its application in biochemical research.
Propriétés
IUPAC Name |
methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTSTJMTRHANCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675282 | |
| Record name | Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004294-79-4 | |
| Record name | Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393500.png)



![6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid](/img/structure/B1393506.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)



![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)

